N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
Description
N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a synthetic organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its complex structure, which includes a fluorophenyl group, an oxane ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-12-17-9-14(11-22-19(17)27-23-12)20(25)24(2)16-7-8-26-18(10-16)13-3-5-15(21)6-4-13/h3-6,9,11,16,18H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZHIZAPCYJEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)N(C)C3CCOC(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide typically involves multiple steps:
Formation of the Oxazolo[5,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[5,4-b]pyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Formation of the Oxane Ring: The oxane ring is typically formed through a ring-closing reaction, which may involve the use of a suitable catalyst and specific reaction conditions to ensure the correct ring size and structure.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
- N-[2-(4-bromophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
Uniqueness
N-[2-(4-fluorophenyl)oxan-4-yl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- or bromo-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
